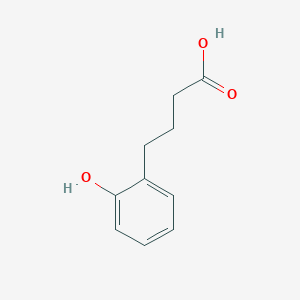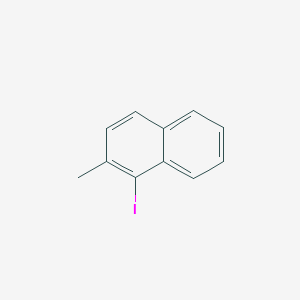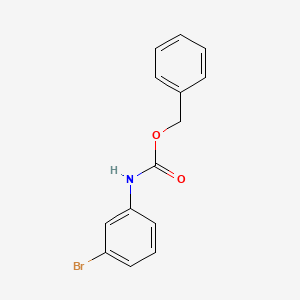
Benzyl (3-bromophenyl)carbamate
概要
説明
Benzyl (3-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate functional group, which is further substituted with a 3-bromophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
作用機序
Target of Action
Benzyl (3-bromophenyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of this compound could be amines in biochemical pathways.
Mode of Action
The compound interacts with its targets (amines) through a process known as carbamylation . In this process, the carbamate group in the compound forms a bond with the amine, effectively protecting it . This protection is crucial in peptide synthesis as it prevents unwanted reactions from occurring at the amine sites .
Biochemical Pathways
The carbamylation process involving this compound affects the biochemical pathways related to peptide synthesis . By protecting amines, the compound ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting peptides .
Pharmacokinetics
The bioavailability of the compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The primary result of the action of this compound is the successful protection of amines during peptide synthesis . This protection allows for the correct formation of peptide bonds and the synthesis of peptides with the desired sequence of amino acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive substances can potentially interfere with the compound’s action . .
準備方法
Synthetic Routes and Reaction Conditions
Benzyl (3-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-bromoaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl (3-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Strong Acids: Trifluoroacetic acid can be used to remove protecting groups such as the t-butyloxycarbonyl (Boc) group.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and carbon dioxide, depending on the specific reaction conditions employed.
科学的研究の応用
Benzyl (3-bromophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the bromine substitution on the phenyl ring.
3-Bromophenyl carbamate: Lacks the benzyl group.
N-Boc protected amines: Use a different protecting group (t-butyloxycarbonyl) but serve a similar purpose in peptide synthesis.
Uniqueness
Benzyl (3-bromophenyl)carbamate is unique due to the presence of both the benzyl and 3-bromophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry.
特性
IUPAC Name |
benzyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTXDGRJOLJFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733615 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361337-08-8 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

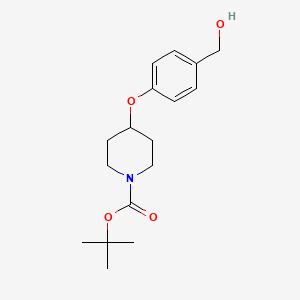
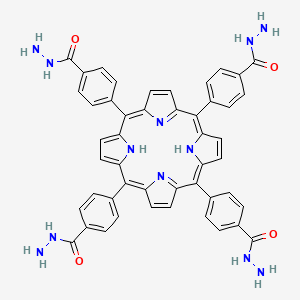
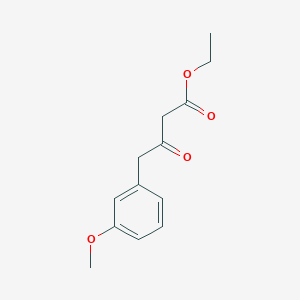
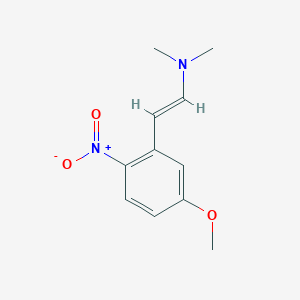
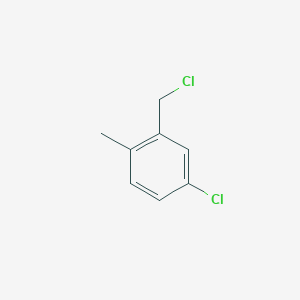
![10,16-dimethyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178027.png)

![4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B3178039.png)
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
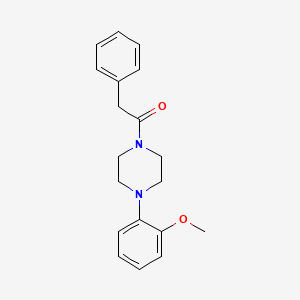
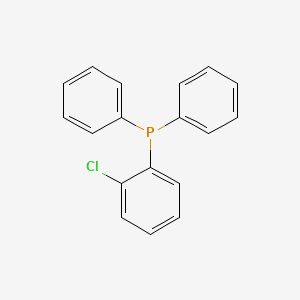
![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)
